RNase T1 Binding Kinetics: 2'-GMP Exhibits ~1.7-Fold Slower Dissociation than 3'-GMP, Resulting in Tighter Net Binding
In a direct head-to-head temperature-jump relaxation study, the binding kinetics of 2'-GMP and 3'-GMP to genetically engineered ribonuclease T1 were measured under identical conditions. 2'-GMP displayed a dissociation rate constant (k_off) of (1.2 ± 0.2) × 10³ s⁻¹, which is approximately 1.7-fold slower than the k_off of (2.0 ± 0.3) × 10³ s⁻¹ recorded for 3'-GMP [1]. The association rate constants were comparably diffusion-limited: k_on = (5.0 ± 0.5) × 10⁹ M⁻¹s⁻¹ for 2'-GMP versus (6.1 ± 0.5) × 10⁹ M⁻¹s⁻¹ for 3'-GMP. Calculated equilibrium dissociation constants (K_D ≈ k_off/k_on) yield approximately 2.4 × 10⁻⁷ M (240 nM) for 2'-GMP and 3.3 × 10⁻⁷ M (330 nM) for 3'-GMP, representing a ~1.4-fold affinity advantage for the 2'-isomer [1]. Fluorimetric titration experiments independently confirmed association constants in the range of 3.1–4.3 × 10⁶ M⁻¹, indicating that mononucleotide binding to the specific site of RNase T1 is at least one order of magnitude tighter than historically assumed [1].
| Evidence Dimension | RNase T1 binding kinetics (k_on, k_off, and derived K_D) |
|---|---|
| Target Compound Data | k_on = (5.0 ± 0.5) × 10⁹ M⁻¹s⁻¹; k_off = (1.2 ± 0.2) × 10³ s⁻¹; derived K_D ≈ 240 nM |
| Comparator Or Baseline | 3'-GMP: k_on = (6.1 ± 0.5) × 10⁹ M⁻¹s⁻¹; k_off = (2.0 ± 0.3) × 10³ s⁻¹; derived K_D ≈ 330 nM |
| Quantified Difference | 2'-GMP k_off is ~1.7-fold slower; K_D advantage ~1.4-fold (240 vs. 330 nM) |
| Conditions | Temperature-jump relaxation spectroscopy; genetically engineered ribonuclease T1; fluorimetric titration; molecular modeling |
Why This Matters
The slower dissociation rate (longer residence time) of 2'-GMP makes it a more persistent inhibitor of RNase T1 than 3'-GMP, which is critical in experiments requiring sustained enzyme suppression, such as co-crystallization trials and single-turnover kinetic assays.
- [1] Georgalis Y, Zouni A, Zielenkiewicz P, Holzwarth JF, Clarke R, Hahn U, Saenger W. Modes of mononucleotide binding to ribonuclease T1. J Biol Chem. 1992;267(15):10325-10330. View Source
